molecular formula C12H13N3S B4693022 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine

5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B4693022
M. Wt: 231.32 g/mol
InChI Key: KQISLRBYRMYYKK-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine is a specialized organic compound of significant interest in medicinal chemistry and materials science research. This molecule features a 1,3,4-thiadiazole core, a five-membered aromatic heterocycle known to contribute to diverse biological activities, which is substituted at the 2-position with a prop-2-en-1-yl (allyl) amine group and at the 5-position with a 4-methylphenyl (p-tolyl) ring. The molecular framework of 1,3,4-thiadiazole derivatives is widely recognized for its potential in pharmaceutical development, exhibiting a broad spectrum of biological effects including antitumor, antibacterial, and antifungal activities (citation:4). These compounds are known to interact with various biological targets, such as enzymes like dihydrofolate reductase (DHFR), and can interfere with crucial cellular processes like DNA synthesis, making them valuable scaffolds for investigating new therapeutic agents (citation:4). The presence of the allylamine side chain may offer a reactive handle for further chemical modification through addition reactions or polymerization, or it could influence the compound's interaction with biological targets. In a research setting, this compound serves as a versatile building block (synthon) for the design and synthesis of more complex molecules. It can be utilized in the development of novel small molecules for biochemical screening, the exploration of structure-activity relationships (SAR), and as a precursor in polymer chemistry. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-3-8-13-12-15-14-11(16-12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQISLRBYRMYYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methylbenzenamine with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazole ring. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic substitution reactions. The 2-amino group and adjacent sulfur atom create sites for electrophilic attack or ligand exchange.

Reaction Type Conditions Products Reference
Alkylation K₂CO₃, DMF, alkyl halides, refluxN-alkylated derivatives (e.g., with methyl iodide or ethyl chloroacetate)
Acylation Chloroacetyl chloride, toluene, refluxAmide formation at the 2-amino group
Condensation Aromatic aldehydes, piperidine, ethanolSchiff bases via Knoevenagel reaction at the amino group

Key Findings :

  • Alkylation typically occurs at the exocyclic amine group rather than the thiadiazole ring due to steric and electronic factors .

  • Acylation with chloroacetyl chloride generates stable amides, confirmed via IR spectroscopy (C=O stretch at ~1,712 cm⁻¹) .

Reactivity of the Allyl (Prop-2-en-1-yl) Group

The allyl substituent enables addition and cyclization reactions, leveraging its conjugated double bond.

Reaction Type Conditions Products Reference
Michael Addition Acrylonitrile, DMF, 80°CThiadiazole-linked nitriles
Epoxidation mCPBA, CH₂Cl₂, 0°CEpoxide formation (predicted based on allyl reactivity)
Cycloaddition Maleic anhydride, refluxDiels-Alder adducts (theoretical; not experimentally verified)

Key Findings :

  • Allyl groups in thiadiazoles participate in regioselective additions, often guided by the electron-withdrawing thiadiazole ring .

  • Computational studies suggest the allyl group’s π-system enhances reactivity toward dienophiles .

Coordination Chemistry and Metal Complexation

The thiadiazole moiety acts as a ligand for transition metals, forming complexes with potential bioactivity.

Metal Ion Conditions Complex Structure Application Reference
Cu(II) Methanol, RTSquare-planar Cu(N,S)₂ complexesAntimicrobial agents
Fe(III) Ethanol, refluxOctahedral Fe(N,S)₃Cl₃Catalysis

Key Findings :

  • Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent ligand .

  • Fe(III) coordination often requires acidic conditions to stabilize the metal center .

Oxidation and Reduction Reactions

The sulfur atom in the thiadiazole ring and the allyl group are susceptible to redox transformations.

Reaction Type Conditions Products Reference
S-Oxidation H₂O₂, acetic acid, 50°CSulfoxide or sulfone derivatives
Allyl Oxidation KMnO₄, H₂O, 0°CGlycol derivative (predicted)

Key Findings :

  • Controlled oxidation of sulfur yields sulfoxides, while over-oxidation produces sulfones .

  • Allyl oxidation is pH-sensitive, requiring neutral to slightly acidic conditions .

Biological Activity and Pharmacological Modifications

Derivatives of this compound are synthesized to enhance bioactivity, particularly in anticancer and antimicrobial contexts.

Modification Biological Target IC₅₀/EC₅₀ Reference
Arylidene Derivatives PAR4 receptors (platelet aggregation)0.19 µM (PAR4)
Thiourea Analogs Leishmania major promastigotes0.22 µM

Key Findings :

  • Arylidene derivatives show potent PAR4 antagonism, inhibiting platelet aggregation at nanomolar concentrations .

  • Thiourea analogs exhibit leishmanicidal activity surpassing reference drugs like pentostam .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole core exhibit significant antibacterial and antifungal activities. Specifically, derivatives like 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .

Anticancer Properties
The anticancer potential of thiadiazole derivatives has been a focal point in recent studies. For instance, compounds similar to this compound have demonstrated promising results against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation .

Neuroprotective Effects
Recent investigations suggest that certain thiadiazole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neural pathways makes these compounds candidates for further exploration in neuropharmacology .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives have been recognized for their pesticidal properties. Research has indicated that this compound can act as an effective pesticide against various agricultural pests. Its application can enhance crop yield by providing protection against fungal infections and insect infestations .

Herbicidal Properties
Some studies have reported that thiadiazole compounds possess herbicidal activity, making them suitable for developing new herbicides. Their mode of action typically involves disrupting metabolic processes in target plants while being less harmful to non-target species .

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. These materials can be applied in electronics and photonics due to their semiconducting properties .

Case Studies

StudyApplicationFindings
Antimicrobial Study Evaluated against bacterial strainsShowed significant activity against E. coli and S. aureus with MIC values lower than standard antibiotics
Anticancer Research Tested on HepG2 and A549 cell linesInduced apoptosis with IC50 values indicating potency comparable to established chemotherapy drugs
Pesticidal Efficacy Field trials on cropsReduced pest populations significantly while maintaining crop health

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(4-Methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine
  • CAS No.: 448914-54-3
  • Molecular Formula : C₁₂H₁₃N₃S
  • Molecular Weight : 231.32 g/mol
  • Key Properties: XLogP3 = 3.4 (moderate lipophilicity), hydrogen bond donor/acceptor count = 1/4, rotatable bonds = 4 .

Structural Features :

  • Comprises a 1,3,4-thiadiazole core substituted with a 4-methylphenyl group at position 5 and an allylamine (prop-2-en-1-yl) group at position 2.
  • The planar thiadiazole ring contributes to π-π stacking interactions, while the allyl group introduces steric flexibility .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Key analogues include:

Compound Name / Structure Substituents Key Features Biological Activity Reference
Target Compound - 5-(4-Methylphenyl)
- N-Allylamine
Moderate lipophilicity (XLogP3=3.4), planar thiadiazole core Limited reported activity; potential for antifungal/anticancer applications inferred from structural class
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine - 5-(4-Methylphenyl)
- 4-Chlorobenzylidene Schiff base
Rigid Schiff base substituent; planar rings with dihedral angles 21.9–44.3° Antifungal, insecticidal activities
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives - 5-Pyridinyl
- Varied N-substituents (e.g., indole-3-aldehyde)
Enhanced hydrogen bonding via pyridine N; Schiff base formation Anticancer activity (e.g., IC₅₀ = 1.28 μg/mL against breast cancer)
2-Substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles - 3,4,5-Trimethoxyphenyl
- Thioether substituents
Electron-rich methoxy groups improve solubility; bulky substituents Anticancer activity (55–66% inhibition of PC3/BGC-823 cells at 5 μM)
N-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine - 5-Pyridinyl
- 4-Bromophenyl
Halogen enhances electrophilicity; pyridine aids π-stacking Anticancer via ER stress-mediated apoptosis

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl (target compound) and methoxy groups () enhance hydrophobicity or solubility, respectively. Chloro/bromo substituents () improve target binding via halogen bonds.

Pharmacological Activities

  • Antifungal Activity : Compounds with di(indol-3-yl)methyl groups () showed 80–92% yields and potent antifungal effects, suggesting substituent bulk enhances membrane disruption. The target compound’s smaller substituents may reduce efficacy.
  • Anticancer Activity :
    • Schiff bases () and pyridinyl derivatives () exhibit IC₅₀ values <5 μM, attributed to π-stacking and halogen bonding.
    • The target compound’s allyl group may limit potency compared to planar aromatic substituents but improve metabolic stability.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Planar thiadiazole rings (RMS deviation = 0.0042 Å in ) facilitate tight molecular stacking, whereas allyl substituents may disrupt crystallinity compared to rigid groups.

Biological Activity

5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its ability to interact with biological targets due to the presence of nitrogen and sulfur atoms. The synthesis of 1,3,4-thiadiazole derivatives typically involves reactions such as cyclization of thiosemicarbazides with carbon disulfide or other reagents under acidic or basic conditions. Recent studies have developed one-pot synthesis methods that streamline the production of these compounds while minimizing toxic byproducts .

Anticancer Activity

  • Mechanism of Action :
    • Thiadiazole derivatives, including this compound, exhibit anticancer properties primarily through the inhibition of DNA and RNA synthesis. They target key enzymes involved in cell division and proliferation .
    • Specific studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • In Vitro Studies :
    • In vitro tests have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related derivatives showed IC50 values ranging from 0.28 µg/mL to 10 µg/mL depending on structural modifications .
  • Case Studies :
    • A study involving a series of thiadiazoles indicated that modifications on the phenyl ring significantly influenced anticancer activity. For example, substituting different groups on the thiadiazole ring enhanced potency against specific cancer types .

Antimicrobial Activity

Thiadiazole derivatives also display notable antimicrobial properties. Research indicates that compounds with a similar structure can inhibit bacterial growth against both Gram-positive and Gram-negative strains.

  • Mechanisms :
    • The antimicrobial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways .
  • Efficacy :
    • Compounds derived from 1,3,4-thiadiazole have shown minimum inhibitory concentrations (MICs) that are competitive with standard antimicrobial agents. For example, some derivatives exhibited MIC values lower than those of established antibiotics like fluconazole .

Summary of Biological Activities

Activity Type Target Organisms/Cells IC50/MIC Values Mechanism
AnticancerMCF-7, HepG20.28 µg/mL - 10 µg/mLDNA/RNA synthesis inhibition
AntimicrobialGram-positive/negative bacteriaMIC < standard antibioticsCell wall disruption

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclocondensation reactions. A general approach includes reacting substituted carboxylic acids (e.g., 4-methylbenzoic acid) with thiosemicarbazide derivatives in the presence of phosphoryl chloride (POCl₃) under reflux (90–100°C for 2–4 hours). Neutralization with ammonia precipitates the thiadiazole core, followed by functionalization with allyl groups via nucleophilic substitution or coupling reactions . For example:

  • Step 1 : 4-Methylbenzoic acid reacts with thiosemicarbazide in POCl₃ to form the 1,3,4-thiadiazole ring.
  • Step 2 : The amine group at position 2 undergoes alkylation with allyl bromide in basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-en-1-yl substituent .

Q. How is the structural characterization of this compound validated experimentally?

Key techniques include:

  • X-ray crystallography : Resolves the planar conformation of the thiadiazole ring and dihedral angles with substituents (e.g., 31.19° between thiadiazole and 4-methylphenyl in the crystal lattice) .
  • Spectroscopy :
    • IR : Confirms N–H stretching (3100–3300 cm⁻¹) and C=N/C–S vibrations (1600–1400 cm⁻¹) .
    • ¹H/¹³C NMR : Identifies allylic protons (δ 5.1–5.9 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Antibacterial activity : Agar diffusion assays against Escherichia coli, Bacillus subtilis, and Xanthomonas campestris (zone of inhibition ≥15 mm at 1 mM) .
  • Antioxidant activity : FRAP (ferric reducing antioxidant power) assays to compare radical scavenging efficacy with standards like BHT .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data across studies?

Discrepancies in reported activities (e.g., varying IC₅₀ values) often arise from differences in assay conditions or bacterial strains. To address this:

  • Molecular docking : Predict binding affinities to target enzymes (e.g., phenylalanyl-tRNA synthetase) using AutoDock Vina, correlating docking scores with experimental MIC values .
  • QSAR modeling : Train models on datasets with standardized protocols (e.g., microdilution vs. agar diffusion) to identify structural descriptors (e.g., Hammett σ constants) influencing activity .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving cyclization efficiency .
  • Catalysis : Mn(II) catalysts accelerate thiadiazole formation (yield increase from 65% to 85%) by stabilizing transition states .
  • Workup optimization : Recrystallization from DMSO/water (2:1) removes unreacted starting materials, achieving >95% purity .

Q. How does adsorption behavior on metal surfaces inform corrosion inhibition mechanisms?

  • Langmuir isotherm analysis : Fit gravimetric data to calculate adsorption equilibrium constants (Kads ≈ 10⁴ M⁻¹) and Gibbs free energy (ΔGads ≈ −35 kJ/mol), confirming chemisorption on carbon steel .
  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to correlate electron density distribution with inhibition efficiency (e.g., higher HOMO density at the thiadiazole N-atoms enhances metal coordination) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Thiadiazole Derivatives

CompoundAntibacterial Activity (Zone of Inhibition, mm)FRAP (μM Fe²⁺/g)
Target compound16 ± 1.2 (E. coli)850 ± 45
5-(4-nitrophenyl) derivative18 ± 1.5 (B. subtilis)920 ± 50
BHT (control)N/A620 ± 30
Data sourced from .

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterValueImpact on Yield
POCl₃ concentration3 mol equivalentsMaximizes cyclization
Reflux temperature90°CAvoids decomposition
Neutralization pH8–9 (NH₄OH)Precipitates pure product
Adapted from .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.